An In-Depth Technical Guide to N4-(2-Morpholinoethyl)pyridine-3,4-diamine: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to N4-(2-Morpholinoethyl)pyridine-3,4-diamine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of N4-(2-Morpholinoethyl)pyridine-3,4-diamine, a heterocyclic amine with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and the known pharmacology of related compounds, this document details its chemical structure, physicochemical properties, a proposed synthetic route, and its prospective biological activity. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction and Rationale
N4-(2-Morpholinoethyl)pyridine-3,4-diamine belongs to the class of substituted diaminopyridines, a group of compounds that has garnered considerable interest in pharmacology. The parent molecule, 3,4-diaminopyridine (Amifampridine), is a well-established potassium channel blocker used in the treatment of rare autoimmune diseases such as Lambert-Eaton myasthenic syndrome (LEMS)[1]. The introduction of a morpholinoethyl substituent at the N4 position is a strategic chemical modification aimed at potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. The morpholine moiety is a common functional group in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and to explore new interactions with biological targets.
This guide will therefore explore the synthesis of this novel derivative, characterize its key chemical and physical properties, and, based on the established mechanism of its parent compound, propose a likely biological mechanism of action. This exploration is grounded in the hypothesis that N4-(2-Morpholinoethyl)pyridine-3,4-diamine will retain the potassium channel blocking activity of 3,4-diaminopyridine, with the morpholinoethyl group influencing its potency, selectivity, and overall drug-like properties.
Chemical Structure and Physicochemical Properties
The chemical structure of N4-(2-Morpholinoethyl)pyridine-3,4-diamine combines the 3,4-diaminopyridine core with a 2-morpholinoethyl side chain attached to the exocyclic amino group at the 4-position of the pyridine ring.
Chemical Structure:
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C11H18N4O | ChemShuttle[2] |
| Molecular Weight | 222.292 g/mol | ChemShuttle[2] |
| CAS Number | Not available | - |
| Appearance | Predicted: Off-white to light brown solid | Inferred from 3,4-diaminopyridine[3] |
| Melting Point | Predicted: 180-190 °C | Inferred from related structures |
| Boiling Point | > 300 °C (decomposes) | Predicted |
| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | Inferred from the presence of the morpholine moiety |
| pKa | Predicted: ~8.5 (for the pyridine ring nitrogen) and ~7.0 (for the morpholine nitrogen) | Inferred from analogous structures |
Synthesis and Purification
The synthesis of N4-(2-Morpholinoethyl)pyridine-3,4-diamine can be achieved through a direct N-alkylation of 3,4-diaminopyridine. This method is a common and effective way to introduce alkyl substituents onto amino groups of heterocyclic compounds.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 3,4-diaminopyridine with 2-morpholinoethyl chloride in the presence of a suitable base to neutralize the hydrochloric acid formed during the reaction. The use of a non-protic solvent is recommended to avoid side reactions.
Caption: Proposed synthetic workflow for N4-(2-Morpholinoethyl)pyridine-3,4-diamine.
Detailed Experimental Protocol
Materials:
-
3,4-Diaminopyridine (1.0 eq)
-
2-Morpholinoethyl chloride hydrochloride (1.1 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,4-diaminopyridine in anhydrous DMF, add potassium carbonate.
-
Add 2-morpholinoethyl chloride hydrochloride to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for N4-(2-Morpholinoethyl)pyridine-3,4-diamine, the following are predictions based on the analysis of its structural components and data from analogous compounds.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyridine ring protons: Signals expected in the aromatic region (δ 7.0-8.0 ppm). The proton at position 2 will likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 6 a doublet.
-
Morpholinoethyl group: The methylene protons adjacent to the morpholine nitrogen are expected around δ 2.5-2.7 ppm (triplet). The methylene protons adjacent to the pyridine amino group will likely appear as a multiplet around δ 3.2-3.4 ppm. The morpholine ring protons will appear as two multiplets around δ 2.4 ppm and δ 3.6 ppm.
-
Amino protons: The NH₂ group at the 3-position and the NH group at the 4-position will likely appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Pyridine ring carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm).
-
Morpholinoethyl group: Signals for the methylene carbons of the ethyl chain and the morpholine ring are expected in the aliphatic region (δ 40-70 ppm).
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 223.3.
-
Characteristic fragmentation would likely involve cleavage of the C-N bond between the ethyl chain and the pyridine ring, as well as fragmentation of the morpholine ring.
-
-
Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary and secondary amino groups.
-
C-H stretching: Bands around 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the morpholinoethyl group.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-O-C stretching: A characteristic strong band for the ether linkage in the morpholine ring, expected around 1115 cm⁻¹.
-
Potential Biological Activity and Mechanism of Action
Based on the well-documented pharmacology of its parent compound, 3,4-diaminopyridine, N4-(2-Morpholinoethyl)pyridine-3,4-diamine is hypothesized to function as a potassium channel blocker .
Proposed Mechanism of Action
Voltage-gated potassium (K⁺) channels are crucial for repolarizing the cell membrane after an action potential. By blocking these channels in nerve terminals, the duration of the action potential is prolonged. This extended depolarization keeps voltage-gated calcium (Ca²⁺) channels open for a longer period, leading to an increased influx of calcium ions into the presynaptic terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft[1][4].
The introduction of the morpholinoethyl group at the N4 position may influence the compound's affinity and selectivity for different subtypes of potassium channels. The morpholine moiety could also impact the molecule's ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
Caption: Proposed mechanism of action of N4-(2-Morpholinoethyl)pyridine-3,4-diamine.
Potential Therapeutic Applications
Given its predicted mechanism of action, N4-(2-Morpholinoethyl)pyridine-3,4-diamine could be a valuable candidate for the treatment of conditions characterized by impaired neuromuscular transmission. These may include:
-
Lambert-Eaton Myasthenic Syndrome (LEMS): As a potential analogue of Amifampridine, it could offer an alternative therapeutic option.
-
Congenital Myasthenic Syndromes: Certain forms of these genetic disorders may respond to agents that enhance acetylcholine release.
-
Multiple Sclerosis: 4-Aminopyridine, a related compound, is used to improve walking in patients with MS, suggesting a potential role for this new derivative.
Further research is required to determine the precise therapeutic profile of N4-(2-Morpholinoethyl)pyridine-3,4-diamine, including its efficacy, safety, and pharmacokinetic properties.
Conclusion
N4-(2-Morpholinoethyl)pyridine-3,4-diamine represents a promising, yet underexplored, derivative of the pharmacologically significant 3,4-diaminopyridine. The synthetic route proposed in this guide is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The predicted physicochemical and spectroscopic properties provide a basis for its characterization.
The primary hypothesis is that this compound will act as a potassium channel blocker, thereby enhancing neurotransmitter release. This positions N4-(2-Morpholinoethyl)pyridine-3,4-diamine as a compelling candidate for further investigation in the context of neuromuscular disorders. Future studies should focus on the experimental validation of its synthesis, a thorough characterization of its properties, and in-depth pharmacological evaluation to ascertain its therapeutic potential.
References
-
PubChem. 3,4-Diaminopyridine. [Link]
-
A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. J Biol Chem. 2021;296:100302. [Link]
-
On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. Br J Pharmacol. 1996;118(4):907-16. [Link]
Sources
- 1. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-二氨基吡啶 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
